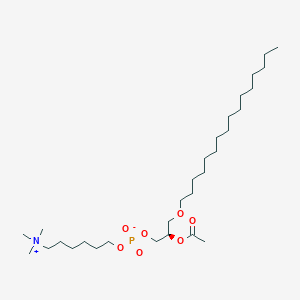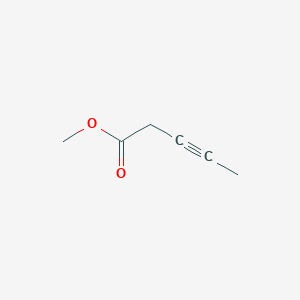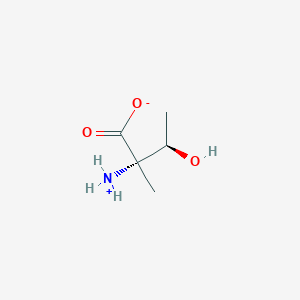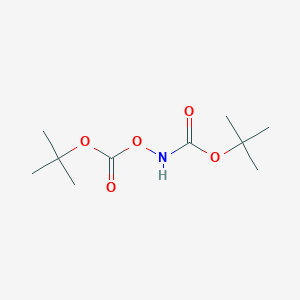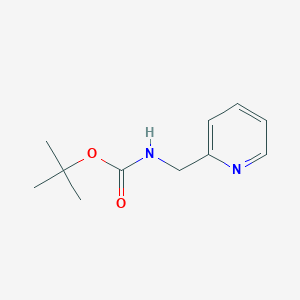
N-Boc-2-(aminomethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-2-(aminomethyl)pyridine, also known as tert-butyl (pyridin-2-ylmethyl)carbamate, is a chemical compound with the molecular formula C11H16N2O2. It is commonly used in organic synthesis as a protecting group for amines. The Boc (tert-butoxycarbonyl) group is widely employed due to its stability under various reaction conditions and its ease of removal.
Mechanism of Action
N-Boc-2-(aminomethyl)pyridine, also known as tert-Butyl (pyridin-2-ylmethyl)carbamate, is a chemical compound with the molecular formula C11H16N2O2 . This compound is used in various chemical reactions, particularly in the synthesis of amides
Target of Action
It’s known that this compound is used in the synthesis of amides , suggesting that it may interact with carboxylic acids or their derivatives during the reaction.
Mode of Action
This compound is used in the synthesis of amides . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .
Biochemical Pathways
Given its role in the synthesis of amides , it can be inferred that it may influence pathways involving these compounds.
Result of Action
It’s known that this compound is used in the synthesis of amides , suggesting that its action results in the formation of these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Boc-2-(aminomethyl)pyridine can be synthesized through a one-pot amidation process. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . The reaction conditions are mild and efficient, making this method highly effective for the synthesis of amides.
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the reaction of 2-aminomethylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-Boc-2-(aminomethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Amidation Reactions: It can be used in the formation of amides through reactions with carboxylic acids or their derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydride.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group.
Amidation Reactions: Carboxylic acids, acid chlorides, and carbodiimides are frequently used.
Major Products Formed
Substitution Reactions: Substituted pyridine derivatives.
Deprotection Reactions: 2-(aminomethyl)pyridine.
Amidation Reactions: Corresponding amides.
Scientific Research Applications
N-Boc-2-(aminomethyl)pyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
N-Boc-2-(aminomethyl)pyridine can be compared with other Boc-protected amines such as:
- N-Boc-2-aminopyridine
- N-Boc-3-aminomethylpyridine
- N-Boc-4-aminomethylpyridine
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where regioselectivity is important .
Properties
IUPAC Name |
tert-butyl N-(pyridin-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVWMMAKYQABGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40476942 |
Source


|
| Record name | N-Boc-2-(aminomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134807-28-6 |
Source


|
| Record name | N-Boc-2-(aminomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40476942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Boc-2-aminomethylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
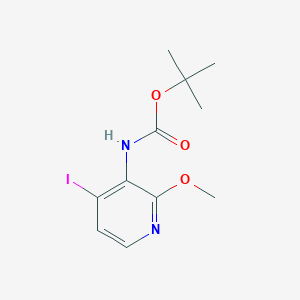
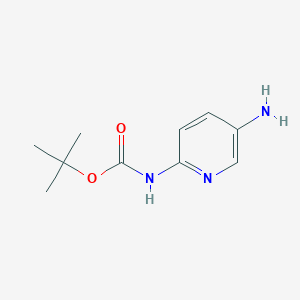
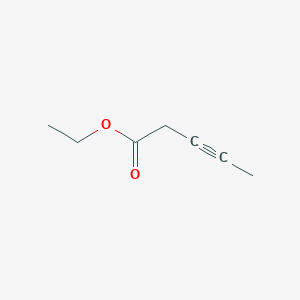
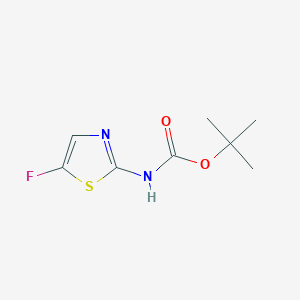
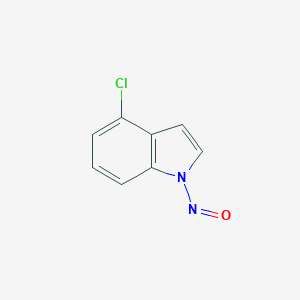
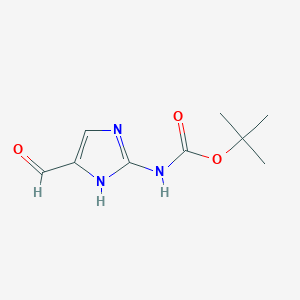
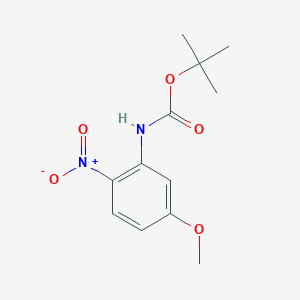
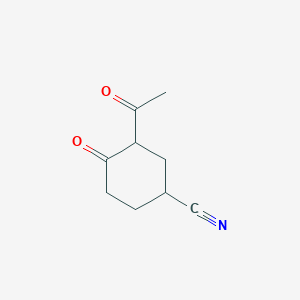
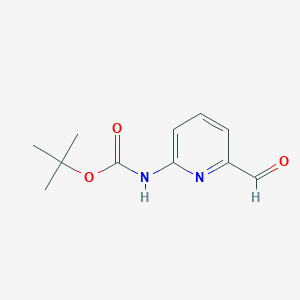
![(2S)-2-[[4-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B153062.png)
